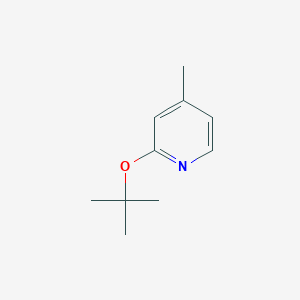

2-(tert-Butoxy)-4-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-[(2-methylpropan-2-yl)oxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-5-6-11-9(7-8)12-10(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHLMXJCENWTKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718248 | |

| Record name | 2-tert-Butoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57883-15-5 | |

| Record name | 2-tert-Butoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(tert-Butoxy)-4-methylpyridine

An Important Note on Chemical Identification:

Initial searches for "2-(tert-Butoxy)-4-methylpyridine" frequently yield results for a similarly named but structurally distinct compound, 2,6-Di-tert-butyl-4-methylpyridine (CAS Number: 38222-83-2) . It is crucial for researchers to distinguish between these two molecules to ensure the accuracy and safety of their work. This guide focuses exclusively on 2-(tert-Butoxy)-4-methylpyridine .

CAS Number: 57883-15-5

Introduction

2-(tert-Butoxy)-4-methylpyridine is a substituted pyridine derivative. Pyridine and its derivatives are a highly important class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of a tert-butoxy group at the 2-position and a methyl group at the 4-position of the pyridine ring imparts specific steric and electronic properties that can be strategically utilized in organic synthesis. The tert-butoxy group, being bulky, can influence the regioselectivity of reactions and the stability of the molecule. This guide provides a comprehensive overview of the available technical information for 2-(tert-Butoxy)-4-methylpyridine, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The structural and physicochemical properties of a molecule are fundamental to understanding its reactivity, behavior in biological systems, and appropriate handling and storage procedures.

Molecular Structure

The chemical structure of 2-(tert-Butoxy)-4-methylpyridine consists of a pyridine ring substituted at the C2 position with a tert-butoxy group [-O-C(CH₃)₃] and at the C4 position with a methyl group [-CH₃].

Caption: Chemical structure of 2-(tert-Butoxy)-4-methylpyridine.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(tert-Butoxy)-4-methylpyridine is provided in the table below. The limited availability of experimental data for this compound in publicly accessible literature is noteworthy, and some properties may be estimated.

| Property | Value | Source |

| CAS Number | 57883-15-5 | |

| Molecular Formula | C₁₀H₁₅NO | |

| Molecular Weight | 165.23 g/mol | |

| Appearance | Not specified in available literature | - |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Data not available | - |

| Storage Temperature | 2-8°C |

Synthesis

The synthesis of 2-(tert-butoxy)pyridines can generally be achieved through the nucleophilic substitution of a suitable leaving group (such as a halide or sulfonate) at the 2-position of the pyridine ring with a tert-butoxide salt.

A plausible synthetic route starting from a commercially available precursor is outlined below. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

General Synthetic Pathway: Nucleophilic Aromatic Substitution

A common and effective method for the synthesis of 2-alkoxypyridines is the reaction of a 2-halopyridine with the corresponding alkoxide. In the case of 2-(tert-Butoxy)-4-methylpyridine, the synthesis would likely involve the reaction of 2-chloro-4-methylpyridine or 2-bromo-4-methylpyridine with potassium tert-butoxide.

A Technical Guide to the Synthesis of 2,6-Di-tert-butyl-4-methylpyridine (DTBMP)

This guide provides a comprehensive, technically detailed procedure for the synthesis of 2,6-di-tert-butyl-4-methylpyridine (DTBMP), a sterically hindered, non-nucleophilic base of significant utility in modern organic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and practical considerations necessary for a successful and safe synthesis.

Introduction

2,6-Di-tert-butyl-4-methylpyridine, often abbreviated as DTBMP, is a highly valuable organic base. Its defining feature is the profound steric hindrance provided by the two tert-butyl groups flanking the nitrogen atom. This architecture renders the nitrogen lone pair accessible to small electrophiles, namely protons, but prevents it from acting as a nucleophile or coordinating to larger Lewis acids.[1] This unique selectivity makes DTBMP an indispensable tool for a variety of chemical transformations where a strong, non-interfering base is required.[1][2][3]

Applications include:

-

Formation of Vinyl Triflates: DTBMP is the base of choice for the high-yield conversion of ketones and aldehydes into reactive vinyl triflates using triflic anhydride.[3]

-

Glycosylation Reactions: It serves as a proton scavenger in sensitive glycosylation reactions, preventing side reactions and improving stereoselectivity.

-

Polymer Chemistry: The unique properties of DTBMP have been leveraged to study and control cationic polymerization processes.

This guide presents a robust and well-vetted two-step procedure, adapted from the trusted Organic Syntheses collection, that allows for the reliable preparation of DTBMP on a laboratory scale.[1]

Part 1: Theoretical and Mechanistic Overview

The synthesis of DTBMP is efficiently achieved through a two-stage process that first builds a stable aromatic pyrylium salt, which is then converted to the target pyridine.[1][4]

-

Stage 1: Pyrylium Salt Formation. The core of the heterocyclic ring is constructed via an acid-catalyzed condensation reaction. Pivaloyl chloride, serving as a source of the tert-butyl carbonyl group, reacts with tert-butyl alcohol in the presence of a strong acid.

-

Stage 2: Conversion to Pyridine. The intermediate pyrylium salt is treated with an ammonia source, which displaces the oxygen atom in the ring to form the final pyridine product.

Reaction Mechanism

The key to this synthesis is the formation of the 2,6-di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate salt. Trifluoromethanesulfonic acid (triflic acid) serves a dual purpose: it acts as a powerful catalyst for the condensation and provides a stable, non-nucleophilic, and non-explosive counter-anion (triflate, OTf⁻) for the pyrylium cation.[1] The reaction with concentrated ammonium hydroxide in the second stage is a nucleophilic aromatic substitution on the activated pyrylium ring.

Caption: Overall two-stage synthesis of DTBMP.

Part 2: Detailed Experimental Protocol

This protocol is based on the procedure published in Organic Syntheses, a source known for its reliability and reproducibility.[1]

Materials and Equipment

Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount (g) | Moles (mol) | Notes |

|---|---|---|---|---|---|

| Pivaloyl Chloride | C₅H₉ClO | 120.58 | 300 | 2.5 | Fuming, corrosive liquid |

| tert-Butyl Alcohol | C₄H₁₀O | 74.12 | 46 | 0.62 | Anhydrous |

| Trifluoromethanesulfonic Acid | CF₃SO₃H | 150.08 | 187.5 | 1.25 | Highly corrosive |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~1.9 L | - | Anhydrous, for precipitation & extraction |

| 95% Ethanol | C₂H₅OH | 46.07 | 2 L | - | For reaction solvent |

| Ammonium Hydroxide | NH₄OH | 35.04 | 1 L | - | Concentrated (28-30% NH₃) |

| Sodium Hydroxide | NaOH | 40.00 | - | - | 10% aqueous solution for work-up |

Equipment:

-

5-L three-necked round-bottomed flask

-

Magnetic stirrer and large stir bar

-

Heating mantle

-

Thermometer

-

125-mL pressure-equalizing dropping funnel

-

Two dry ice condensers

-

Nitrogen inlet/outlet

-

Mechanical stirrer

-

Large separatory funnels (4-L)

-

Rotary evaporator

-

Distillation apparatus

Step-by-Step Procedure

A. Synthesis of 2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate

-

Apparatus Setup: Assemble the 5-L three-necked flask with a magnetic stirrer, thermometer, and a dropping funnel. Fit the two side necks with dry ice condensers. Purge the entire apparatus with dry nitrogen.

-

Charge Reagents: To the flask, add pivaloyl chloride (300 g, 2.5 mol) and anhydrous tert-butyl alcohol (46 g, 0.62 mol).[1]

-

Initial Heating: Charge the condensers with a dry ice/isopropyl alcohol slurry. With stirring, warm the reaction mixture to 85°C using a heating mantle.

-

Acid Addition: Discontinue heating. Add trifluoromethanesulfonic acid (187.5 g, 1.25 mol) via the dropping funnel over 2-3 minutes. The addition is exothermic.

-

Reaction: After the addition is complete, maintain the temperature at 95–105°C for 10 minutes. The mixture will turn dark brown.[1]

-

Isolation of the Salt: Remove the heating mantle and allow the mixture to cool to 50°C. Then, cool to -10°C using an ice-salt or dry ice/isopropyl alcohol bath.

-

Precipitation: Add 1 L of cold diethyl ether to the cooled mixture. A tan precipitate will form immediately.

-

Filtration: Collect the solid precipitate by filtration. Wash the solid with three 300-mL portions of diethyl ether. Air-dry the product on the filter. This yields 118–137 g (53–62%) of the pyrylium salt.[1]

B. Synthesis of 2,6-Di-tert-butyl-4-methylpyridine (DTBMP)

-

Apparatus Setup: In the 5-L three-necked flask equipped with a mechanical stirrer, add the crude pyrylium salt (0.33–0.36 mol) and 2 L of 95% ethanol.

-

Cooling: Cool the resulting slurry to -60°C using a dry ice/isopropyl alcohol bath.

-

Ammonia Addition: In a single portion, add 1 L of concentrated ammonium hydroxide that has also been pre-cooled to -60°C. The mixture will turn yellow.[1]

-

Reaction: Maintain the mixture at -60°C for 30 minutes, then allow it to warm to -40°C and hold for 2 hours. The slurry should dissolve during this time.

-

Warming: Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Work-up - Extraction: Divide the reaction mixture into two equal portions. For each portion, add 1 L of 10% aqueous sodium hydroxide and extract with two 500-mL portions of diethyl ether.

-

Work-up - Washing: Combine all organic extracts and wash them sequentially with water, 10% HCl (to remove any less-hindered pyridine byproducts), and finally with saturated sodium bicarbonate solution.

-

Drying and Concentration: Dry the ether layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is a yellow-orange oil. Purify by vacuum distillation to obtain a colorless oil that solidifies upon cooling. The reported yield is 50–55 g (71–75% from the salt).[1]

Product Characterization

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow solid/liquid | [4][5] |

| Melting Point | 33-36 °C | [2][3] |

| Boiling Point | 233 °C (at 760 Torr) | [2][3] |

| Refractive Index (n²⁰/D) | 1.4763 | [2][3] |

Part 3: Process and Safety Considerations

Expert Insights & Causality

-

Choice of Acid: Using trifluoromethanesulfonic acid is a key aspect of this procedure's success. Other acids can lead to the formation of explosive salts (e.g., perchlorates) or less stable intermediates. The triflate salt is solid, non-hygroscopic, and thermally stable, making it easy to handle.[1][6]

-

Dry Ice Condensers: Pivaloyl chloride is volatile and lachrymatory. The dry ice condensers are critical for preventing the loss of this reagent and minimizing exposure to hazardous vapors.[1]

-

Low-Temperature Ammonolysis: The addition of ammonium hydroxide at -60°C is crucial for controlling the exotherm of the reaction and ensuring the selective formation of the pyridine ring without side reactions.[1]

-

Acid Wash: The 10% HCl wash during work-up is a clever purification step. DTBMP, being highly hindered, is not readily protonated and extracted by the dilute acid. However, less hindered basic impurities (like 2-tert-butyl-4-methylpyridine) will be protonated and removed into the aqueous layer.

Safety Precautions

This synthesis involves highly corrosive, flammable, and toxic chemicals. It must be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

| Reagent | Primary Hazards | Recommended Precautions |

| Pivaloyl Chloride | Highly flammable, corrosive, lachrymator, reacts violently with water. Fatal if inhaled.[2][7] | Use in a fume hood. Wear chemical-resistant gloves, splash goggles, and a lab coat. Handle under inert atmosphere. |

| Trifluoromethanesulfonic Acid | Severely corrosive to skin, eyes, and respiratory tract. Causes severe burns. Harmful if swallowed.[8][9][10] | Dispense with extreme care. Wear heavy-duty gloves (e.g., butyl rubber), face shield, and lab coat. Have a neutralizer (e.g., sodium bicarbonate) ready for spills. |

| Ammonium Hydroxide (conc.) | Corrosive, causes severe skin burns and eye damage. Vapors are highly irritating to the respiratory system.[4][11][12][13] | Work in a well-ventilated fume hood. Avoid inhaling vapors. Wear gloves and eye protection. |

| Diethyl Ether | Extremely flammable liquid and vapor. May form explosive peroxides upon storage. Harmful if swallowed.[1][14][15] | Use in a fume hood away from all ignition sources. Use non-sparking tools. Ground all equipment. Check for peroxides before use if the container has been opened previously. |

Part 4: Visualizing the Process

The following diagram illustrates the complete experimental workflow, providing a clear, at-a-glance summary of the entire procedure.

Caption: Experimental workflow for the synthesis of DTBMP.

Conclusion

The two-step synthesis of 2,6-di-tert-butyl-4-methylpyridine via a pyrylium trifluoromethanesulfonate intermediate is a highly effective and reliable method for producing this important non-nucleophilic base.[1] The procedure, while demanding careful attention to technique and safety, is robust and provides good yields of high-purity material. By understanding the mechanistic principles behind each step and adhering to strict safety protocols, researchers can confidently prepare DTBMP for its wide-ranging applications in modern organic synthesis.

References

-

Organic Syntheses Procedure, Coll. Vol. 6, p.414 (1988); Vol. 56, p.32 (1977). [Link]

-

RCI Labscan Limited. (2021). ammonium hydroxide 25% solution - SAFETY DATA SHEET. [Link]

-

Carl ROTH. (2016). Safety Data Sheet: Diethyl ether. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Trifluoromethanesulfonic acid, 99%. [Link]

-

Chemfax Products Ltd. (2021). Ammonium Hydroxide 30% - Safety Data Sheet. [Link]

-

ScienceLab.com. Ammonium Hydroxide MSDS. [Link]

-

Tanner Industries. (2023). SAFETY DATA SHEET - Ammonium Hydroxide (10% to 30%). [Link]

-

Loba Chemie. (2025). PIVALOYL CHLORIDE EXTRA PURE - Safety Data Sheet. [Link]

-

KRISHNA SOLVECHEM LTD. (KSCL). Pivaloyl Chloride MSDS. [Link]

-

Szabo-Scandic. Material Safety Data Sheet - Trifluoromethanesulfonic acid. [Link]

-

PubChem. 2,6-Di-tert-butyl-4-methylpyridine | C14H23N | CID 98898. [Link]

Sources

- 1. westliberty.edu [westliberty.edu]

- 2. lobachemie.com [lobachemie.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. columbuschemical.com [columbuschemical.com]

- 5. iolitec.de [iolitec.de]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. kscl.co.in [kscl.co.in]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. szabo-scandic.com [szabo-scandic.com]

- 11. rcilabscan.com [rcilabscan.com]

- 12. chemfax.com [chemfax.com]

- 13. sds.chemtel.net [sds.chemtel.net]

- 14. carlroth.com [carlroth.com]

- 15. thermofishersci.in [thermofishersci.in]

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,6-Di-tert-butyl-4-methylpyridine (DTBMP)

Abstract

2,6-Di-tert-butyl-4-methylpyridine, commonly abbreviated as DTBMP, is a sterically hindered, non-nucleophilic base of significant utility in modern organic synthesis. Its unique structural architecture, featuring two bulky tert-butyl groups flanking the pyridine nitrogen, imparts a distinctive reactivity profile. While it readily scavenges protons, its steric bulk prevents it from acting as a nucleophile or coordinating with most Lewis acids. This guide provides a comprehensive overview of the essential physical and chemical properties of DTBMP, its core applications, detailed experimental protocols, and safety considerations. The content herein is synthesized from established chemical literature and supplier data to provide a reliable resource for laboratory professionals.

Molecular Structure and Core Identity

The defining characteristic of DTBMP is its steric hindrance. The two tert-butyl groups at the 2 and 6 positions effectively shield the nitrogen atom's lone pair of electrons. This steric shield is the fundamental origin of its selective basicity, allowing it to function as a highly effective proton trap while minimizing unwanted side reactions.

Caption: Mechanism of DTBMP as a selective proton scavenger.

This selective reactivity is crucial in reactions where sensitive functional groups must be preserved in the presence of strong acid generation. A typical molar ratio of DTBMP used is 1.2 to 2.0 equivalents relative to the acid-generating species to ensure complete proton scavenging. [1]

Key Applications in Organic Synthesis

DTBMP is a valuable reagent in a variety of synthetic transformations where acid control is paramount.

-

Formation of Vinyl and Aryl Triflates: It is widely used in the high-yield conversion of ketones and aldehydes to their corresponding vinyl triflates using triflic anhydride. [2][1]This is a foundational step for subsequent cross-coupling reactions.

-

Glycosylation Reactions: In glycosylation chemistry, DTBMP is used to trap protons generated during the activation of glycosyl donors, thereby facilitating the formation of glycosidic bonds and preventing anomerization or decomposition. [1]* Etherification Reactions: It helps to minimize acid-catalyzed elimination byproducts that can compete with the desired ether formation. [1]* Catalysis: DTBMP is employed as a base in certain transition metal-catalyzed reactions, such as the PtCl₄-catalyzed cyclization of homopropargyl azide derivatives. [2]It also serves to inhibit side reactions like desilylation during GaCl₃-catalyzed ortho-ethynylation of phenols. [2]

Experimental Protocols

Purification of DTBMP

For sensitive applications, commercial DTBMP may require purification to remove trace impurities.

Methodology: Recrystallization from Cold Pentane [3]

-

Dissolution: Gently warm the solid DTBMP in a minimal amount of pentane until it completely dissolves.

-

Cooling: Place the solution in a freezer or ice bath and allow it to cool slowly. The low temperature will cause the DTBMP to crystallize out of the solution.

-

Isolation: Collect the crystals by vacuum filtration.

-

Drying: Dry the purified crystals under vacuum to remove any residual pentane.

-

Alternative Methods: Other purification techniques include chromatography on activated alumina, sublimation, or distillation under reduced pressure. [3]

Representative Application: Synthesis of a Vinyl Triflate

This protocol provides a general procedure for the synthesis of a vinyl triflate from a ketone using triflic anhydride (Tf₂O) and DTBMP. [1] Materials:

-

Ketone (1.0 equiv)

-

DTBMP (1.5 equiv)

-

Triflic Anhydride (Tf₂O) (1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the ketone and anhydrous DCM.

-

Addition of Base: Add DTBMP to the solution and stir until it dissolves.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slow Addition of Anhydride: Slowly add triflic anhydride to the cold solution dropwise via syringe over 15-20 minutes. Maintain the temperature at -78 °C during the addition.

-

Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove the DTBMP-H⁺ salt), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude vinyl triflate.

-

Purification: The crude product can be purified by flash column chromatography on silica gel.

Safety, Handling, and Storage

Handling:

-

DTBMP is an irritant and potentially toxic. [3]Handle with care in a well-ventilated fume hood. [3]* Wear suitable protective clothing, gloves, and eye protection. [4]* Avoid contact with skin and eyes. [4] Storage:

-

Store in a tightly sealed container in a cool, dry place, typically at 2-8°C. [5][4][1]* The compound is sensitive to air and light and should be stored under an inert atmosphere (e.g., Nitrogen). [5][2][6]

Conclusion

2,6-Di-tert-butyl-4-methylpyridine is a uniquely effective organic base whose value is derived directly from its sterically hindered structure. Its ability to selectively scavenge protons without engaging in nucleophilic attack makes it an indispensable tool for a wide range of synthetic transformations, from the formation of reactive intermediates like vinyl triflates to the delicate construction of complex glycosidic linkages. A thorough understanding of its physical properties, reactivity, and handling requirements, as detailed in this guide, is essential for its successful and safe implementation in the research and development laboratory.

References

-

ResearchGate. (n.d.). 2,6-Di- tert -butyl-4-methylpyridine (DTBMP) | Request PDF. Retrieved from [Link]

- Google Patents. (1978). Method of preparing 2,6-di-tert.butyl-4-methylphenol.

-

Ataman Kimya. (n.d.). 2,6-DI-TERT-BUTYL-4-METHYLPHENOL. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Di-tert-butyl-4-methylpyridine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,6-Di-tert-butyl-4-methylpyridine | 38222-83-2 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2,6-Di-tert-butyl-4-methylpyridine | 38222-83-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,6-Di-tert-butyl-4-methylpyridine

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,6-di-tert-butyl-4-methylpyridine, a sterically hindered and non-nucleophilic base of significant interest to researchers, scientists, and professionals in drug development and organic synthesis. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, underpinned by field-proven insights and authoritative references to ensure scientific integrity.

Introduction: The Significance of a Sterically Hindered Base

2,6-Di-tert-butyl-4-methylpyridine, often abbreviated as DTBMP, is a unique organic base renowned for its exceptional steric hindrance.[1] This structural feature, imparted by the two bulky tert-butyl groups flanking the nitrogen atom, renders it a highly selective proton scavenger that is minimally nucleophilic. This property is invaluable in a myriad of organic reactions where the presence of a traditional, more nucleophilic amine base would lead to undesirable side reactions. A thorough understanding of its spectroscopic signature is paramount for its effective utilization, enabling precise reaction monitoring, quality control of starting materials, and unambiguous structural confirmation of reaction products.

This guide delves into the core spectroscopic techniques used to characterize DTBMP: ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. We will explore the theoretical underpinnings of the observed spectral features and provide detailed experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

To fully appreciate the spectroscopic data, a clear understanding of the molecular structure of 2,6-di-tert-butyl-4-methylpyridine is essential. The following diagram illustrates the atomic arrangement and numbering scheme that will be referenced throughout this guide.

Caption: Molecular Structure of 2,6-Di-tert-butyl-4-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are indispensable for the characterization of 2,6-di-tert-butyl-4-methylpyridine.

Experimental Protocol: NMR Spectroscopy

A robust and reproducible protocol is critical for obtaining high-quality NMR data.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of 2,6-di-tert-butyl-4-methylpyridine into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Gently swirl the vial to ensure complete dissolution. The compound is a low melting solid, so gentle warming may be applied if necessary.[2]

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2. Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16-32 scans.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-12 ppm.

3. Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024-4096 scans (or more, depending on sample concentration).

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-200 ppm.

4. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H NMR spectrum.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 2,6-di-tert-butyl-4-methylpyridine is relatively simple and highly informative due to the molecule's symmetry.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.98 | Singlet | 2H | H-3, H-5 |

| 2.29 | Singlet | 3H | 4-CH₃ |

| 1.32 | Singlet | 18H | 2,6-di-tert-butyl |

Interpretation:

-

Aromatic Protons (H-3, H-5) at 6.98 ppm: The two protons on the pyridine ring at positions 3 and 5 are chemically equivalent due to the molecule's symmetry. They appear as a singlet because there are no adjacent protons to cause spin-spin coupling. Their chemical shift in the aromatic region is expected for protons attached to a pyridine ring.

-

Methyl Protons (4-CH₃) at 2.29 ppm: The three protons of the methyl group at the 4-position are equivalent and appear as a sharp singlet. Their chemical shift is in the typical range for a methyl group attached to an aromatic ring.

-

tert-Butyl Protons at 1.32 ppm: The eighteen protons of the two tert-butyl groups are all chemically equivalent due to free rotation around the C-C single bonds. This results in a single, intense singlet. The high integration value (18H) is a key identifier for the presence of two tert-butyl groups.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 166.5 | C-2, C-6 |

| 147.2 | C-4 |

| 116.1 | C-3, C-5 |

| 37.2 | Quaternary C of tert-butyl |

| 30.7 | CH₃ of tert-butyl |

| 21.2 | 4-CH₃ |

Interpretation:

-

C-2 and C-6 at 166.5 ppm: These two carbons are equivalent and are significantly downfield due to their direct attachment to the electronegative nitrogen atom and their position within the aromatic ring.

-

C-4 at 147.2 ppm: This carbon is also in the aromatic region and its chemical shift is influenced by the attached methyl group and its position in the pyridine ring.

-

C-3 and C-5 at 116.1 ppm: These two equivalent carbons are the most upfield of the aromatic carbons, as they are not directly bonded to the nitrogen or a substituent other than hydrogen.

-

Quaternary Carbon of tert-butyl at 37.2 ppm: The quaternary carbons of the two tert-butyl groups are equivalent and appear at a characteristic chemical shift for such carbons.

-

Methyl Carbons of tert-butyl at 30.7 ppm: The six methyl carbons of the two tert-butyl groups are all equivalent, resulting in a single peak.

-

4-Methyl Carbon at 21.2 ppm: This peak corresponds to the carbon of the methyl group at the 4-position of the pyridine ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy

For a low-melting solid like 2,6-di-tert-butyl-4-methylpyridine, the Attenuated Total Reflectance (ATR) or neat liquid film method is typically employed.

1. Sample Preparation (ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

2. Sample Preparation (Neat Liquid Film):

-

If the sample is in its liquid state (melting point is 33-36 °C), place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently press the plates together to form a thin film.

3. Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Resolution: 4 cm⁻¹.

-

Mode: Transmittance or Absorbance.

4. Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or clean salt plates.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

IR Spectral Data and Interpretation

The IR spectrum of 2,6-di-tert-butyl-4-methylpyridine displays characteristic absorption bands corresponding to its various functional groups.

| Frequency (cm⁻¹) | Vibrational Mode | Assignment |

| 2960-2870 | C-H stretching | Aliphatic (tert-butyl and methyl groups) |

| 1600-1450 | C=C and C=N stretching | Pyridine ring vibrations |

| 1390 and 1365 | C-H bending | Gem-dimethyl of tert-butyl group (doublet) |

| 850-800 | C-H out-of-plane bending | Aromatic C-H |

Interpretation:

-

C-H Stretching (2960-2870 cm⁻¹): The strong absorption bands in this region are characteristic of the C-H stretching vibrations of the numerous aliphatic protons in the tert-butyl and methyl groups.

-

Pyridine Ring Vibrations (1600-1450 cm⁻¹): The absorptions in this region are due to the C=C and C=N stretching vibrations within the aromatic pyridine ring. The presence of multiple bands is typical for substituted pyridines.

-

tert-Butyl Bending (1390 and 1365 cm⁻¹): A characteristic feature for a tert-butyl group is the presence of a doublet in this region, arising from the symmetric and asymmetric bending vibrations of the gem-dimethyl groups.

-

Aromatic C-H Bending (850-800 cm⁻¹): The out-of-plane C-H bending vibrations of the two hydrogens on the pyridine ring give rise to absorption in this region. The exact position can provide information about the substitution pattern of the aromatic ring.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of 2,6-di-tert-butyl-4-methylpyridine.

Caption: Workflow for the spectroscopic analysis of 2,6-Di-tert-butyl-4-methylpyridine.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a comprehensive and unambiguous characterization of 2,6-di-tert-butyl-4-methylpyridine. The symmetry of the molecule leads to relatively simple and easily interpretable NMR spectra, with distinct signals for the aromatic, methyl, and tert-butyl groups. The IR spectrum confirms the presence of the key functional groups. This detailed spectroscopic guide serves as a valuable resource for researchers and scientists, enabling them to confidently identify and utilize this important sterically hindered base in their synthetic endeavors.

References

-

PubChem. 2,6-Di-tert-butyl-4-methylpyridine. National Center for Biotechnology Information. [Link]

-

Spectral Database for Organic Compounds (SDBS). 2,6-Di-tert-butyl-4-methylpyridine. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Sources

Solubility of 2,6-Di-tert-butyl-4-methylpyridine in organic solvents

An In-Depth Technical Guide to the Solubility of 2,6-Di-tert-butyl-4-methylpyridine in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,6-di-tert-butyl-4-methylpyridine (DTBMP), a sterically hindered, non-nucleophilic base of significant importance in organic synthesis. This document explores the fundamental physicochemical principles governing its solubility, presents collated solubility data in various organic solvents, and offers a robust experimental protocol for solubility determination. The guide is intended for researchers, chemists, and drug development professionals who utilize DTBMP and require a deep understanding of its behavior in solution to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Role and Importance of DTBMP

2,6-Di-tert-butyl-4-methylpyridine, often abbreviated as DTBMP, is a substituted pyridine distinguished by the presence of two bulky tert-butyl groups flanking the nitrogen atom. This unique steric hindrance prevents the nitrogen from acting as a nucleophile, meaning it cannot readily participate in substitution reactions or coordinate to metal centers.[1] However, the lone pair of electrons on the nitrogen remains accessible to small electrophiles, most notably protons. This characteristic renders DTBMP an exceptional non-nucleophilic base, widely employed to scavenge strong acids (like triflic acid) generated in situ during sensitive chemical transformations.[1][2]

Its applications are diverse, including:

-

The high-yield conversion of aldehydes and ketones to vinyl triflates.[2]

-

Acting as a base in platinum-catalyzed cyclization reactions.

-

Facilitating the diastereoselective synthesis of β-thiomannopyranosides.

An understanding of DTBMP's solubility is paramount for its effective use. The choice of solvent can dictate reaction kinetics, product yields, and the ease of post-reaction workup. For drug development professionals, solubility data is critical for formulation, as many active pharmaceutical ingredients (APIs) and intermediates share structural motifs with compounds like DTBMP.

Theoretical Principles of Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute (DTBMP) and the solvent. The adage "like dissolves like" serves as a foundational principle, suggesting that substances with similar polarities are more likely to be miscible.[3][4]

Molecular Structure Analysis of DTBMP:

-

Polarity: The DTBMP molecule (C₁₄H₂₃N) possesses a polar pyridine ring due to the electronegative nitrogen atom. However, this polarity is largely overshadowed by the two large, nonpolar tert-butyl groups and the methyl group. These bulky alkyl groups create a nonpolar, lipophilic shield around the polar core.

-

XLogP3 Value: The computed XLogP3 value, a measure of lipophilicity, is 4.6.[5][6] This high value indicates a strong preference for nonpolar environments over aqueous ones, predicting poor water solubility and good solubility in organic solvents.

-

Intermolecular Forces: The primary intermolecular forces at play for neutral DTBMP are weak van der Waals forces (London dispersion forces). It lacks hydrogen bond donors.[7]

Based on this structure, we can predict the following solubility behavior:

-

Nonpolar Solvents (e.g., Pentane, Hexane, Toluene): DTBMP is expected to be highly soluble due to favorable van der Waals interactions between its alkyl groups and the nonpolar solvent molecules.

-

Polar Aprotic Solvents (e.g., Diethyl Ether, Acetone, Dichloromethane): Good solubility is anticipated. While these solvents have dipoles, the large nonpolar surface area of DTBMP allows for sufficient interaction.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is expected. While DTBMP cannot donate hydrogen bonds, the pyridine nitrogen can act as a hydrogen bond acceptor.

-

Water: Very low solubility is predicted due to the molecule's predominantly nonpolar character and its inability to overcome the strong hydrogen-bonding network of water.[2][6][8]

Solubility Profile of 2,6-Di-tert-butyl-4-methylpyridine

The following table summarizes the qualitative and semi-quantitative solubility data for DTBMP compiled from various chemical data sources.

| Solvent | Solvent Class | Reported Solubility | Reference |

| Water | Polar Protic | Sparingly soluble | [2][6][8][9] |

| Ethanol | Polar Protic | Soluble (5% solution is clear to slightly hazy) | [2][8][9] |

| Methanol | Polar Protic | Soluble (100 mg/mL, clear, colorless) | |

| Diethyl Ether | Polar Aprotic | Soluble | [2][6][8][9] |

| Acetone | Polar Aprotic | Soluble | [9] |

| Acetic Acid | Polar Protic (Acidic) | Soluble | [2][6][8][9] |

| Pentane | Nonpolar | Soluble (used for recrystallization from cold) | [9] |

Discussion of pH-Dependent Aqueous Solubility: A critical, field-proven insight is the dramatic effect of pH on the aqueous solubility of DTBMP. While sparingly soluble in neutral or basic water (pH > 7), its solubility increases at acidic pH.[9] At pH 4, it is slightly soluble, and at pH 1, it becomes soluble.[9]

This phenomenon is due to the protonation of the basic pyridine nitrogen atom by the acid. The resulting 2,6-di-tert-butyl-4-methylpyridinium cation is an ionic salt, which is significantly more polar than the neutral base and therefore much more soluble in water. This principle is often exploited in purification protocols, where a water-insoluble amine can be dissolved in aqueous acid to separate it from non-basic impurities (an acid-base extraction).

Experimental Protocol for Solubility Determination

The following section details a robust, self-validating methodology for the quantitative determination of DTBMP solubility, a workflow commonly employed in process chemistry and formulation development.

Objective: To determine the maximum concentration (mg/mL) of DTBMP that dissolves in a given solvent at a specified temperature (e.g., 25 °C).

Materials:

-

2,6-Di-tert-butyl-4-methylpyridine (≥98% purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small glass test tubes with screw caps

-

Analytical balance

-

Vortex mixer and/or magnetic stirrer

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

-

Preparation of Standard Solutions: Accurately prepare a series of standard solutions of DTBMP in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of DTBMP (e.g., 100 mg) to a pre-weighed vial. The key is to ensure that undissolved solid will remain after equilibrium is reached.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the test solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to 25 °C. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. Gentle agitation ensures homogeneity.

-

Phase Separation: After equilibration, let the vial stand undisturbed to allow the excess solid to settle. Crucially, the temperature must be maintained to prevent precipitation or further dissolution.

-

Sample Extraction: Carefully withdraw a small aliquot of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility.

-

Dilution (if necessary): If the solution is expected to be highly concentrated, perform an accurate dilution with the solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Analyze the filtered sample by HPLC. The concentration of DTBMP in the saturated solution is determined by comparing its peak area to the calibration curve.

-

Calculation: Calculate the solubility in mg/mL, accounting for any dilution factors.

Experimental Workflow Diagram

Caption: Figure 1. Quantitative Solubility Determination Workflow

Conclusion and Practical Implications

The solubility of 2,6-di-tert-butyl-4-methylpyridine is dictated by its predominantly nonpolar and lipophilic structure, conferred by the large tert-butyl substituents. It exhibits good solubility in a range of common nonpolar and polar aprotic organic solvents, making it versatile for various reaction setups. Its solubility in polar protic solvents like ethanol and methanol is also sufficient for many applications. Conversely, it is sparingly soluble in water, a property that is significantly enhanced under acidic conditions due to the formation of a soluble pyridinium salt. This pH-dependent behavior is a key consideration for designing effective extraction and purification strategies. The provided experimental protocol offers a reliable framework for researchers to generate precise, quantitative solubility data tailored to their specific solvent systems and conditions, thereby enabling more robust and optimized chemical processes.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 98898, 2,6-Di-tert-butyl-4-methylpyridine. Retrieved from [Link]

-

ResearchGate (n.d.). 2,6-Di-tert-butyl-4-methylpyridine (DTBMP). Request PDF. Retrieved from [Link]

-

University of Toronto (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Organic Syntheses (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Retrieved from [Link]

-

University of Colorado Boulder (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone (2024, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

University of Calgary (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

Stang, P. J., & Anderson, A. G. (1976). A convenient two-step synthesis of 2,6-di-tert-butyl-4-methylpyridine, a sterically hindered nonnucleophilic base. The Journal of Organic Chemistry, 41(4), 781–782. Retrieved from [Link]

-

BYJU'S (n.d.). Factors Affecting Solubility. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2,6-Di-tert-butyl-4-methylpyridine | 38222-83-2 [chemicalbook.com]

- 3. chem.ws [chem.ws]

- 4. byjus.com [byjus.com]

- 5. 2,6-Di-tert-butyl-4-methylpyridine | C14H23N | CID 98898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. chemscene.com [chemscene.com]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

Steric Hindrance Effects in Substituted Pyridines: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone of modern chemistry, ubiquitous in pharmaceuticals, agrochemicals, and materials science. Its reactivity and utility, however, are profoundly influenced by the substitution pattern on the ring. This technical guide provides an in-depth exploration of steric hindrance effects in substituted pyridines, moving beyond a simple consideration of bulk to a nuanced understanding of its impact on chemical properties and applications. We will dissect how steric shielding around the nitrogen lone pair and adjacent carbons dictates basicity, nucleophilicity, coordination chemistry, and reactivity. Through a synthesis of mechanistic principles, field-proven experimental protocols, and relevant case studies, this guide aims to equip researchers, scientists, and drug development professionals with the expert insights necessary to rationally design, synthesize, and deploy sterically hindered pyridines to solve complex chemical challenges.

Section 1: Fundamental Principles of Steric Hindrance in Pyridine Chemistry

The Electronic Landscape of the Pyridine Ring

To appreciate the role of steric hindrance, one must first understand the intrinsic electronic nature of the pyridine ring. Structurally analogous to benzene, pyridine features a nitrogen atom replacing a CH group. This nitrogen atom is sp² hybridized, with its lone pair of electrons residing in an sp² orbital in the plane of the ring. This localization prevents the lone pair from participating in the aromatic sextet, making it available for protonation or coordination to Lewis acids. The electronegativity of the nitrogen atom induces a dipole moment and deactivates the ring towards electrophilic substitution, particularly at the C2, C4, and C6 positions.

Defining Steric Hindrance: Beyond Simple Bulk

Steric hindrance refers to the spatial arrangement of atoms or groups that impedes a chemical reaction.[1] In substituted pyridines, this effect is most pronounced when bulky substituents are placed at the C2 and C6 positions, flanking the nitrogen atom. While intuitive, "bulk" is a qualitative term. For a more quantitative understanding, chemists often refer to parameters like:

-

Tolman Cone Angle (θ): A measure of the solid angle formed by a metal at the vertex and the hydrogen atoms at the perimeter of a ligand's substituent. While developed for phosphine ligands, the concept is applicable to the space occupied by substituents on a pyridine ring.

-

A-Values: A measure of the steric demand of a substituent based on the axial/equatorial equilibrium in monosubstituted cyclohexanes.

The quintessential example of a sterically hindered pyridine is 2,6-di-tert-butylpyridine.[2] The two tert-butyl groups form a protective pocket around the nitrogen atom, dramatically altering its chemical behavior.

Impact on Basicity vs. Nucleophilicity

A foundational concept in organic chemistry is the distinction between basicity (thermodynamic affinity for a proton) and nucleophilicity (kinetic reactivity towards an electrophilic center). Steric hindrance creates a fascinating divergence between these two properties in pyridines.

-

Basicity: The pKa of the conjugate acid of pyridine is 5.23.[3] Introducing alkyl groups, which are electron-donating through induction (+I effect), increases the electron density on the nitrogen, thereby increasing basicity. For example, 2,6-lutidine (2,6-dimethylpyridine) has a pKa of 6.64.

-

Nucleophilicity: While 2,6-lutidine is more basic than pyridine, it is a significantly poorer nucleophile. The methyl groups impede the approach of all but the smallest electrophiles (like a proton). This effect is magnified in 2,6-di-tert-butylpyridine, which is often termed a "non-nucleophilic base".[4] It readily scavenges protons but fails to react with larger electrophiles like methyl iodide or Lewis acids such as BF₃.[5] This selective reactivity is a powerful tool in organic synthesis, allowing for deprotonation without unwanted side reactions.

Section 2: Synthesis of Sterically Hindered Pyridines

The direct installation of bulky groups onto a pre-formed pyridine ring can be challenging. Classical methods like the Hantzsch synthesis are often inefficient for preparing highly substituted, hindered pyridines. Modern synthetic chemistry, however, offers several robust strategies.

Challenges and Modern Solutions

Traditional approaches often fail due to the very steric hindrance one aims to install. For instance, Friedel-Crafts alkylation of pyridine is notoriously difficult. Consequently, strategies that build the ring with the substituents already in place or employ powerful cross-coupling methods are preferred.

Modern Synthetic Strategies Include:

-

Transition-Metal Catalyzed Cross-Coupling: For aryl-substituted pyridines, Suzuki, Stille, and Negishi couplings are invaluable for forging C-C bonds at positions ortho to the nitrogen. The use of sterically demanding ligands on the metal catalyst itself can be crucial for achieving high yields.[6]

-

[2+2+2] Cycloadditions: Cobalt-catalyzed cycloaddition of alkynes and nitriles provides a powerful route to constructing highly substituted pyridine rings in a single step.[7] The regioselectivity can sometimes be a challenge with unsymmetrical alkynes.

-

Direct Alkylation: For certain substrates, direct alkylation using organolithium reagents is feasible. The preparation of 2,6-di-tert-butylpyridine can be achieved by reacting pyridine with tert-butyllithium.[8]

Experimental Protocol: Synthesis of 2,6-di-tert-butyl-4-methylpyridine (DTBMP)

This protocol is adapted from the procedure by Anderson and Stang, which utilizes a pyrylium salt intermediate.[5] This method is reliable and avoids the use of large excesses of pyrophoric organolithium reagents.

Workflow Diagram:

Caption: Workflow for the synthesis of DTBMP via a pyrylium salt intermediate.

Methodology:

-

Pyrylium Salt Formation: To a solution of 2,6-di-tert-butyl-4-methylpyran (1.0 equiv) in anhydrous dichloromethane at 0 °C under an inert atmosphere (N₂ or Ar), add trifluoromethanesulfonic anhydride (1.1 equiv) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The pyrylium salt typically precipitates as a solid.

-

Isolation: Isolate the solid product by filtration, wash with cold, anhydrous diethyl ether, and dry under vacuum. The salt is generally used without further purification.

-

Ammonolysis: Suspend the pyrylium salt (1.0 equiv) in glacial acetic acid. Add ammonium acetate (3.0 equiv).

-

Reaction: Heat the mixture to reflux for 1-2 hours, monitoring by TLC for the consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature and pour it carefully into a beaker of ice water. Slowly basify the solution with aqueous sodium hydroxide (e.g., 2M NaOH) until pH > 10.

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Section 3: Reactivity and Mechanistic Implications

The steric environment of a substituted pyridine dictates its role in chemical reactions, often in profound and non-intuitive ways.

Coordination Chemistry and Catalysis

In coordination chemistry, bulky pyridine ligands are instrumental in controlling the geometry and reactivity of metal centers. The steric hindrance can:

-

Enforce Lower Coordination Numbers: By preventing the binding of multiple ligands, hindered pyridines can stabilize coordinatively unsaturated metal complexes, which are often highly reactive catalysts.

-

Create Protective Pockets: As seen in a silver(I) complex with 2,6-dimesitylpyridine, the bulky groups can encapsulate the metal ion, protecting it from the environment and influencing its reactivity.[9] The steric bulk forces the two pyridine ligands to be nearly perpendicular to each other.[9]

-

Tune Catalytic Selectivity: In reactions like olefin metathesis or hydrogenation, the size of the pyridine ligand can influence which substrates can access the catalytic site, thereby controlling selectivity.[10][11]

Frustrated Lewis Pairs (FLPs)

One of the most exciting developments in modern chemistry is the concept of Frustrated Lewis Pairs (FLPs). An FLP is a combination of a Lewis acid and a Lewis base that are sterically prevented from forming a classical dative bond adduct.[12] This "frustration" leaves both the acid and base sites available to react with a third substrate molecule.

Sterically hindered pyridines, like 2,6-lutidine or 2,2,6,6-tetramethylpiperidine (a related hindered base), are excellent Lewis base components for FLPs. When paired with a bulky Lewis acid like tris(pentafluorophenyl)borane (B(C₆F₅)₃), they form a system capable of activating small molecules, most notably dihydrogen (H₂).[12] This has opened up new avenues for metal-free hydrogenation catalysis.[13]

Mechanism of H₂ Activation by a Pyridine-Borane FLP:

Caption: Heterolytic activation of dihydrogen by a frustrated Lewis pair.

This reactivity is a direct consequence of steric hindrance. An unhindered pyridine would simply form a stable adduct with the borane, quenching its reactivity. The steric clash prevents this, allowing the system to perform remarkable chemistry.[14]

Section 4: Applications in Drug Discovery and Development

The pyridine ring is a privileged scaffold in medicinal chemistry.[15] The strategic placement of bulky substituents is a key tactic used by drug designers to modulate a molecule's pharmacological profile.

Steric Shielding for Metabolic Stability

A major challenge in drug development is preventing rapid metabolic degradation by enzymes, particularly the Cytochrome P450 (CYP) family. These enzymes often hydroxylate electron-rich aromatic rings. By placing a bulky group adjacent to a potential site of metabolism, chemists can create a "steric shield" that blocks the enzyme's access, thereby increasing the drug's half-life. The steric inaccessibility of the nitrogen atom in some pyridine-containing drugs can prevent unwanted metabolic reactions.[16]

Modulating Target Affinity and Selectivity

Steric hindrance can be used to fine-tune the binding of a drug to its biological target. A bulky group might:

-

Introduce Selectivity: If a drug target is part of a family of related proteins (e.g., kinases), a bulky substituent on the drug molecule may fit into the binding pocket of the desired target but clash with the pocket of off-target proteins, thus improving selectivity.

-

Optimize Binding Interactions: A substituent can orient the rest of the molecule to maximize favorable interactions (like hydrogen bonds or hydrophobic contacts) within the active site. This is a common strategy in the design of inhibitors for various diseases, including Alzheimer's, where substituted pyridines have been explored as inhibitors of amyloid-β aggregation.[17]

Case Study: Etoricoxib (Arcoxia)

Etoricoxib is a selective COX-2 inhibitor used to treat arthritis. Its structure features a 2,6-dichloro-3-phenylpyridine core. The chlorine atoms at the 2 and 6 positions play a crucial steric role. They force the adjacent phenyl ring to twist out of the plane of the pyridine ring. This specific three-dimensional conformation is critical for fitting into the side pocket of the COX-2 enzyme active site, a feature not present in the closely related COX-1 enzyme. This sterically enforced conformation is a key determinant of the drug's selectivity and efficacy.

Table 1: Effect of Steric Bulk on Pyridine Properties

| Compound | Substituent(s) | pKa (Conjugate Acid) | Relative Nucleophilicity | Key Application/Feature |

| Pyridine | None | 5.23 | Base | Standard base/ligand |

| 2-Picoline | 2-Methyl | 5.97 | Moderate | Building block |

| 2,6-Lutidine | 2,6-Dimethyl | 6.64 | Low | Moderately hindered base |

| 2,6-Di-tert-butylpyridine | 2,6-di-tert-butyl | 4.40* | Extremely Low | Non-nucleophilic proton sponge[2][18] |

*Note: The basicity of 2,6-di-tert-butylpyridine is anomalously low in aqueous solution due to steric inhibition of solvation of the corresponding pyridinium ion. In the gas phase, it is significantly more basic than pyridine.[19]

Section 5: Characterization Techniques

Validating the effects of steric hindrance requires a combination of spectroscopic, crystallographic, and computational methods.

Protocol: Probing Steric Effects by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the chemical environment of nuclei.

Principle: The chemical shift of protons on or near the pyridine ring can reveal electronic effects. More importantly, for hindered pyridines, variable temperature (VT) NMR can be used to study the dynamics of bond rotation. If a bulky group's rotation is slow on the NMR timescale, it can lead to peak broadening or the appearance of multiple signals at low temperatures.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed sample of the substituted pyridine (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃, toluene-d₈, or DMSO-d₆) in an NMR tube.

-

Standard Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). Note the chemical shifts and multiplicities of the aromatic protons.[20][21]

-

Variable Temperature Analysis: If hindered rotation is suspected (e.g., for a 2-arylpyridine with bulky ortho-substituents), acquire a series of spectra at different temperatures. Start at room temperature and decrease the temperature in increments (e.g., 10 K) until significant broadening or splitting of signals is observed, or until the solvent freezes.

-

Data Analysis: Analyze the changes in the spectra as a function of temperature. The temperature at which two exchanging signals coalesce can be used to calculate the rotational energy barrier (ΔG‡) using the Eyring equation. This provides a quantitative measure of the steric hindrance to rotation.[22]

X-ray Crystallography: The Definitive View

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure.[23] For sterically hindered pyridines, it allows for the precise measurement of:

-

Bond Angles: Steric clash can cause significant distortion of bond angles from their ideal values.

-

Dihedral Angles: It can quantify the twisting between the pyridine ring and its substituents, as seen in the case of Etoricoxib.

-

Interatomic Distances: Close contacts between non-bonded atoms provide direct evidence of steric strain.

General Workflow for Crystallographic Analysis:

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction, often by slow evaporation of a solvent, vapor diffusion, or cooling.[24]

-

Data Collection: Mount a crystal on a diffractometer and collect diffraction data, typically at low temperatures (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the data and solve the crystal structure using specialized software. The resulting model is refined to fit the experimental data, yielding a detailed picture of the molecular geometry.[25]

Conclusion and Future Outlook

Steric hindrance in substituted pyridines is not a mere impediment but a powerful design element. By strategically manipulating the spatial arrangement of substituents, chemists can fine-tune electronic properties, control reactivity, and dictate molecular conformation. This guide has demonstrated that a deep understanding of steric effects is causal to innovation—from creating highly selective "proton sponge" bases and pioneering metal-free hydrogenation catalysts to designing safer, more effective pharmaceuticals. The principles of steric control are fundamental, and their continued application will undoubtedly fuel future discoveries in catalysis, materials science, and medicinal chemistry.

References

-

Bosch, E. (2001). Design and Synthesis of a Sterically Hindered Pyridine and Its Encapsulation of Silver(I) Cation. Inorganic Chemistry, 40(12), 2776-2779. [Link]

-

Khan Academy. (2013). Steric hindrance. In Substitution and elimination reactions | Organic chemistry. [Link]

-

Wikipedia. (n.d.). Frustrated Lewis pair. Retrieved January 20, 2026, from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved January 20, 2026, from [Link]

-

Pfeifer, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3326-3331. [Link]

-

Makhubela, B. C. E., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(1), 123-130. [Link]

-

The Organic Chemistry Tutor. (2016). Basicity vs Nucleophilicity - Steric Hindrance. [Link]

-

Lamarche, O., et al. (2021). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. The Journal of Organic Chemistry, 86(17), 11800-11811. [Link]

-

Prescher, J. A., et al. (2023). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 145(1), 345-353. [Link]

-

Wang, C., & Hanan, G. S. (2005). A Facile Route to Sterically Hindered and Non-Hindered 4′-Aryl-2,2′:6′,2′′-Terpyridines. Synlett, 2005(12), 1847-1850. [Link]

-

Brown, H. C., & Kanner, B. (1966). Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. Journal of the American Chemical Society, 88(5), 986-992. [Link]

-

Fărcașiu, D., & Ghenciu, A. (1996). Solvent effects on the basicity of sterically hindered pyridines. The Journal of Organic Chemistry, 61(21), 7342-7346. [Link]

-

Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Journal of Structural Chemistry, 60(6), 972-978. [Link]

-

Stang, P. J., et al. (2002). Dynamic NMR study of the hindered Pt-N(bipyridine) rotation in metal-directed self-assembled macrocycles. Organic Letters, 4(17), 2913-2916. [Link]

-

Stephan, D. W. (2015). Frustrated Lewis Pairs. Journal of the American Chemical Society, 137(32), 10018-10032. [Link]

-

Skowerski, K., et al. (2020). Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis. Organometallics, 39(19), 3555-3567. [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

-

Gabbaï, F. P., et al. (2020). Chalcogen-Bonded Cocrystals of Substituted Pyridine N-Oxides and Chalcogenodiazoles: An X-ray Diffraction and Solid-State NMR Investigation. Crystal Growth & Design, 20(12), 7895-7904. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of a sample containing 0.05 M pyridine. Retrieved January 20, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Retrieved January 20, 2026, from [Link]

-

Reddy, V. P., et al. (2013). Pd-Catalyzed regioselective synthesis of 2,6-disubstituted pyridines through denitrogenation of pyridotriazoles and 3,8-diarylation of imidazo[1,2-a]pyridines. Chemical Communications, 49(58), 6507-6509. [Link]

-

Lukyanov, D. A., et al. (2018). Synthesis of sterically hindered 3-(azolyl)pyridines. Chemistry of Heterocyclic Compounds, 54(1), 58-65. [Link]

-

Samanta, S., et al. (2022). Strategic design of a 2,6-disubstituted pyridine-based probe having hard-soft centers: responsive divergence from one core. New Journal of Chemistry, 46(23), 11019-11026. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved January 20, 2026, from [Link]

-

Wikipedia. (n.d.). 2,6-Di-tert-butylpyridine. Retrieved January 20, 2026, from [Link]

-

Berti, F., & Pineschi, M. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(16), 6186. [Link]

-

Glorius, F., et al. (2022). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters, 24(1), 213-218. [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved January 20, 2026, from [Link]

-

Liu, Y., & Liu, Y. (2019). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. The Journal of Physical Chemistry C, 123(44), 26849-26858. [Link]

-

Singh, U. P., & Singh, P. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(5), 522-544. [Link]

-

Cetina, M., & Jukić, M. (2016). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1125, 34-42. [Link]

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. [Link]

-

ResearchGate. (n.d.). Synthesis of sterically hindered acridines. Retrieved January 20, 2026, from [Link]

-

Al-Ghorbani, M., et al. (2017). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 22(10), 1689. [Link]

-

Budker, D., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications, 14(1), 3591. [Link]

-

Gabbaï, F. P., & Liu, Y. (2022). Hydrogen Activation by Frustrated and Not So Frustrated Lewis Pairs Based on Pyramidal Lewis Acid 9-Boratriptycene: A Computational Study. ACS Omega, 7(51), 47858-47866. [Link]

-

ResearchGate. (n.d.). 2,6-Di-tert-butyl-4-methylpyridine (DTBMP). Retrieved January 20, 2026, from [Link]

-

Kim, J. S., et al. (2014). Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities. Bioorganic & Medicinal Chemistry Letters, 24(21), 5039-5042. [Link]

-

Mayr, H., & Ofial, A. R. (2016). Nucleophilicities and Carbon Basicities of Pyridines. The Journal of Organic Chemistry, 81(24), 12345-12355. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. CAS 585-48-8: 2,6-Di-tert-butylpyridine | CymitQuimica [cymitquimica.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Pyridine synthesis [organic-chemistry.org]

- 7. baranlab.org [baranlab.org]

- 8. 2,6-Di-tert-butylpyridine - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Frustrated Lewis pair - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 22. Dynamic NMR study of the hindered Pt-N(bipyridine) rotation in metal-directed self-assembled macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. mdpi.com [mdpi.com]

A-Z of Non-Nucleophilic Bases: An In-depth Technical Guide to their Mechanism of Action

Introduction

In the intricate landscape of organic synthesis, the precise control of reactivity is paramount. Among the diverse arsenal of reagents available to chemists, non-nucleophilic bases occupy a unique and critical role. These sterically hindered organic bases are engineered to be potent proton abstractors while remaining poor nucleophiles.[1] This duality allows for selective deprotonation without the complication of undesired nucleophilic addition or substitution reactions.[2] This technical guide provides an in-depth exploration of the mechanism of action of non-nucleophilic bases, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the structural features that govern their reactivity, explore various classes of these essential reagents, and provide practical guidance on their application in complex synthetic transformations.

The Core Principle: Steric Hindrance as a Design Element

The fundamental distinction between a base and a nucleophile lies in their target. A Brønsted-Lowry base abstracts a proton, while a nucleophile attacks an electrophilic center, typically a carbon atom.[3][4] In many organic compounds, both acidic protons and electrophilic sites are present, creating a competitive environment for a reagent that is both basic and nucleophilic. Non-nucleophilic bases are specifically designed to overcome this challenge by incorporating bulky substituents around the basic center.[1]

This steric hindrance acts as a physical barrier, impeding the base's approach to a sterically demanding electrophilic carbon.[5][6] However, the small size of a proton allows it to be readily accessed and abstracted by the base.[5] This selective reactivity is the cornerstone of their utility in modern organic chemistry, enabling transformations that would otherwise be impossible.

Visualizing the Concept: Basicity vs. Nucleophilicity

Caption: Steric hindrance allows a bulky base to selectively abstract a proton while preventing nucleophilic attack on an electrophilic center.

Key Classes of Non-Nucleophilic Bases

Non-nucleophilic bases can be broadly categorized based on their structural features and basicity. The choice of base is dictated by the pKa of the substrate to be deprotonated and the specific reaction conditions.

Hindered Amine Bases

These neutral bases are characterized by bulky alkyl groups surrounding a nitrogen atom. They are moderately strong bases suitable for a variety of applications.

-

N,N-Diisopropylethylamine (DIPEA or Hünig's Base): With a pKa of its conjugate acid around 10.75, DIPEA is a widely used non-nucleophilic base.[1] Its two isopropyl groups and one ethyl group effectively shield the nitrogen atom, rendering it a poor nucleophile.[7][8] It is commonly employed as a proton scavenger in reactions such as peptide couplings and protecting group manipulations.[9]

-

1,8-Diazabicycloundec-7-ene (DBU) and 1,5-Diazabicyclo(4.3.0)non-5-ene (DBN): These bicyclic amidine bases are significantly stronger than DIPEA, with pKa values of their conjugate acids around 13.5 for DBU.[1][10] Their rigid bicyclic structure contributes to their steric hindrance. DBU and DBN are particularly effective in promoting elimination reactions, such as dehydrohalogenations, to form alkenes.[1] While generally non-nucleophilic, DBU can exhibit nucleophilic character in certain contexts.[11]

Amide-Based Superbases

For the deprotonation of very weakly acidic protons, such as those on carbon atoms, much stronger bases are required. Amide bases, particularly lithium amides, are powerful non-nucleophilic superbases.

-

Lithium Diisopropylamide (LDA): LDA is one of the most common and powerful non-nucleophilic bases used in organic synthesis.[2] The conjugate acid of LDA, diisopropylamine, has a pKa of approximately 36, indicating the extreme basicity of LDA.[2] It is typically prepared in situ by treating diisopropylamine with an alkyllithium reagent, such as n-butyllithium. The bulky isopropyl groups provide substantial steric hindrance, making it an excellent choice for generating enolates from ketones and esters for subsequent alkylation or condensation reactions.[1][12] The mechanism of LDA-mediated reactions can be complex, often involving aggregates of LDA molecules.[13][14]

-

Lithium Tetramethylpiperidide (LiTMP) and Sodium/Potassium Bis(trimethylsilyl)amide (NaHMDS/KHMDS): These are other examples of highly hindered and strong amide bases.[1] LiTMP, also known as "harpoon base," is even more sterically hindered than LDA. The silylamides, NaHMDS and KHMDS, offer the advantage of being soluble in a wider range of organic solvents.[15]

Other Notable Non-Nucleophilic Bases

-

Proton Sponges: 1,8-Bis(dimethylamino)naphthalene, aptly named "proton sponge," is a unique class of non-nucleophilic base.[16] Its high basicity (pKa of the conjugate acid is 12.1 in water) arises from the relief of steric strain upon protonation, where the proton is held in a strong intramolecular hydrogen bond between the two nitrogen atoms.[16][17] This chelation effect makes it a very effective proton scavenger.[18] Recent research has even shown its triple role as a reductant, ligand precursor, and organic base in certain palladium-catalyzed reactions.[19]

-